
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative. Indoles are significant in various fields due to their presence in many natural products and pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole typically involves electrophilic fluorination and Suzuki–Miyaura coupling reactions. For instance, the electrophilic fluorination of indoles can be achieved using reagents like trifluoromethyl hypofluorite (CF3OF) or Selectfluor . The Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, employing palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production methods for such fluorinated indoles often involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic fluorination reagents like Selectfluor or trifluoromethyl hypofluorite are used.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Fluorinated indoles with various functional groups.
Scientific Research Applications
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an inhibitor of enzymes and receptors.
Medicine: Explored for its pharmacological properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-indolinone derivatives: These compounds also contain fluorine atoms and exhibit similar biological activities.
Fluorinated pyrrolopyrimidines: Known for their antiviral properties.
Uniqueness
4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole is unique due to the presence of both fluorine atoms and a trifluoromethoxy group, which can significantly enhance its biological activity and stability compared to other fluorinated indoles .
Properties
Molecular Formula |
C15H9F4NO |
|---|---|
Molecular Weight |
295.23 g/mol |
IUPAC Name |
4-fluoro-5-[4-(trifluoromethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4NO/c16-14-11(5-6-13-12(14)7-8-20-13)9-1-3-10(4-2-9)21-15(17,18)19/h1-8,20H |
InChI Key |
HHNUOCIMQCAKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C2)NC=C3)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B13078481.png)
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)
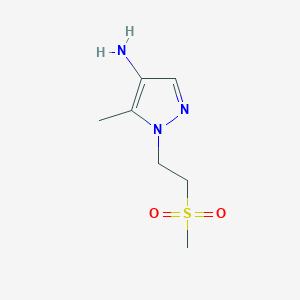


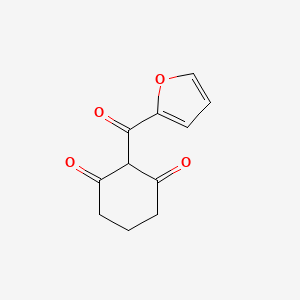



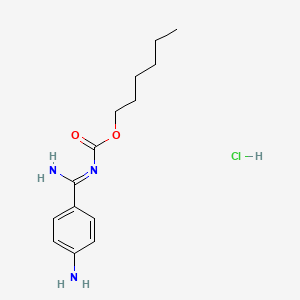
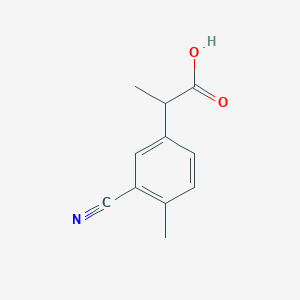
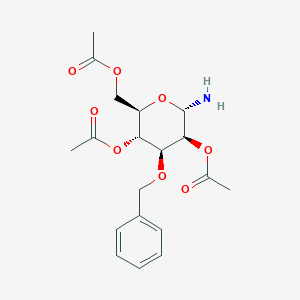
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol](/img/structure/B13078569.png)
